DC-LC3in-D5 -

DC-LC3in-D5

Catalog Number: EVT-10963174
CAS Number:
Molecular Formula: C19H22Cl2N2O3
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DC-LC3in-D5 is a synthetic compound primarily recognized for its role as an autophagy inhibitor. It operates by attenuating the lipidation of microtubule-associated protein 1A/1B light chain 3 (LC3B), which is crucial for the formation of autophagic vesicles. This inhibition disrupts the autophagy process, making DC-LC3in-D5 a significant tool in cancer and antiviral research. The compound is synthesized through specific chemical modifications targeting the lysine 49 position of the LC3 protein, allowing for selective binding and activity against autophagy pathways .

Source and Classification

DC-LC3in-D5 is classified as a small-molecule covalent inhibitor, specifically targeting autophagy-related proteins. It is primarily used in research settings to explore mechanisms of autophagy and its implications in various diseases, including cancer and viral infections. The compound is available from specialized chemical suppliers for scientific research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of DC-LC3in-D5 involves a multi-step process that typically includes:

  1. Covalent Modification: The key step is the covalent modification of the LC3 protein at lysine 49, which is essential for its lipidation.
  2. Synthetic Routes: The synthetic route often employs small molecule modulators that selectively bind to LC3A/B proteins. This process generally requires specialized laboratories equipped to handle biological assays.
  3. Reaction Conditions: Commonly used solvents include dimethyl sulfoxide (DMSO), with reaction conditions optimized for specific temperatures and incubation times to ensure effective binding and reactivity .

Industrial Production Methods

While industrial production methods for DC-LC3in-D5 are not extensively documented, it is synthesized under controlled laboratory conditions for research purposes. The compound's availability is primarily limited to academic and pharmaceutical research settings.

Molecular Structure Analysis

Structure and Data

DC-LC3in-D5 features a distinct molecular structure that facilitates its interaction with LC3B proteins. The compound's design allows it to selectively target the lysine 49 residue, crucial for lipidation processes involved in autophagy.

  • Molecular Formula: The precise molecular formula has not been explicitly detailed in available sources but can be derived from its structural components.
  • Key Structural Features: The compound exhibits specific functional groups that enhance its binding affinity to LC3B, promoting its role as an inhibitor of lipidation processes .
Chemical Reactions Analysis

Types of Reactions

DC-LC3in-D5 primarily undergoes covalent binding reactions with LC3B proteins. Unlike many other compounds, it does not typically engage in oxidation or reduction reactions.

  • Common Reagents: The synthesis involves reagents such as DMSO and various buffers to maintain optimal pH levels during reactions.
  • Major Products Formed: The primary product resulting from the interaction between DC-LC3in-D5 and LC3B proteins is a covalently modified form of LC3B, which effectively inhibits autophagy .
Mechanism of Action

DC-LC3in-D5 exerts its inhibitory effects by binding covalently to the lysine 49 residue on LC3B. This interaction disrupts the lipidation process necessary for forming autophagic vesicles, thereby preventing the degradation of autophagic substrates. The compound's selectivity towards LC3B allows it to modulate autophagy with relatively low cellular toxicity, making it a promising candidate for therapeutic applications in cancer and viral infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder form suitable for laboratory use.
  • Solubility: Soluble in common organic solvents like DMSO.

Chemical Properties

Applications

DC-LC3in-D5 has several scientific applications:

  • Research Tool: Used extensively in studies related to autophagy, helping elucidate the role of this process in various cellular functions.
  • Cancer Therapy: Investigated for potential use in cancer treatment by inhibiting autophagic processes that cancer cells exploit for survival.
  • Antiviral Research: Explored for its ability to inhibit viral replication, particularly in studies focused on hepatitis C virus and other viral pathogens .
Molecular Mechanism of Action

Covalent Modification of LC3B

DC-LC3in-D5 is a small-molecule autophagy inhibitor that selectively and covalently modifies the lysine residue at position 49 (Lys49) of the microtubule-associated proteins 1A/1B light chain 3B (LC3B) protein. This residue resides on the LC3-interacting region (LIR)-binding interface, a critical surface for protein-protein interactions during autophagy. The compound features an electrophilic warhead derived from an indolinone scaffold, which forms an irreversible covalent bond with the ε-amino group of Lys49 [2] [3]. This modification mimics endogenous post-translational acetylation of Lys49, which naturally disrupts LC3B interactions with autophagy receptors and enzymes [2] [3].

The reactivity of Lys49 is attributed to its unusually low pKa value compared to other lysine residues in LC3B, enhancing its nucleophilic character and susceptibility to covalent modification. Activity-based protein profiling (ABPP) studies in HeLa cells confirmed that DC-LC3in-D5 exhibits high selectivity for LC3A/B over other cellular proteins, with minimal off-target reactivity [2] [3].

Table 1: Structural Features of DC-LC3in-D5

PropertyValue/Description
Chemical FormulaC~19~H~22~Cl~2~N~2~O~3~
Molecular Weight397.30 g/mol
CAS Registry Number2868312-73-4
Covalent WarheadElectrophilic indolinone core
Primary Target ResidueLys49 of LC3B
Selectivity (Proteome-wide)High for LC3A/B isoforms

Disruption of LC3-LIR Interactions

The covalent modification of Lys49 by DC-LC3in-D5 sterically obstructs the hydrophobic pockets of LC3B required for binding LIR motifs. These motifs, characterized by the consensus sequence W/F-X-X-L/I/V, are present in autophagy receptors (e.g., p62/SQSTM1) and machinery proteins (e.g., ATG7). Fluorescence polarization assays demonstrated that DC-LC3in-D5 disrupts the LC3B-LBP2 (a p62-derived LIR peptide) interaction with a half-maximal inhibitory concentration (IC~50~) of 200 nM [1] [2]. This inhibition prevents the recruitment of cargo receptors and effector proteins to nascent autophagosomes.

X-ray crystallography and nuclear magnetic resonance (NMR) studies revealed significant conformational perturbations in the LIR-binding pocket upon DC-LC3in-D5 modification. Key residues involved in LIR recognition—including Phe52, Leu53, and Arg70—exhibited chemical shift changes, confirming allosteric disruption of the interaction interface [2] [3].

Inhibition of LC3B Lipidation

LC3B lipidation—the conjugation of phosphatidylethanolamine (PE) to LC3-I—is essential for autophagosome membrane expansion and cargo sequestration. This process requires the E1-like enzyme ATG7 and the E2-like enzyme ATG3. DC-LC3in-D5 blocks lipidation by impairing LC3B’s interaction with ATG7, a step facilitated by the LIR motif of ATG7 [2]. In vitro lipidation assays showed near-complete suppression of LC3-II formation at 30 μM DC-LC3in-D5.

In HeLa cells, treatment with DC-LC3in-D5 (3–30 μM, 16 hours) dose-dependently attenuated LC3-I to LC3-II conversion under both basal and starvation-induced autophagy conditions. Concurrently, it caused accumulation of the autophagy substrate p62, confirming impaired autophagic flux [1] [2].

Table 2: Functional Consequences of DC-LC3in-D5 Treatment in HeLa Cells

ParameterEffect of DC-LC3in-D5Experimental Evidence
LC3B-LIR InteractionsDisrupted (IC~50~ = 200 nM)Fluorescence polarization assays
LC3B LipidationAttenuatedReduced LC3-II in Western blots
p62 DegradationInhibitedAccumulation of p62 protein
ATG7-LC3B BindingBlockedCo-immunoprecipitation assays

Suppression of Autophagosome Formation

By inhibiting LC3B lipidation and LIR interactions, DC-LC3in-D5 abrogates the scaffold function of LC3B necessary for phagophore expansion. Transmission electron microscopy and immunofluorescence studies in HeLa cells treated with DC-LC3in-D5 (10 μM) revealed a significant reduction in autophagic vesicles. This included decreased formation of both early autophagosomes (marked by ATG16L1) and mature LC3-positive structures [2] [3]. The compound’s effects were phenocopied by LC3B knockout, confirming on-target activity [2].

Structure-Activity Relationship Insights

The indolinone core of DC-LC3in-D5 is critical for covalent engagement with Lys49. Structure-activity relationship (SAR) studies showed that:

  • Electrophilic Warhead: The α,β-unsaturated carbonyl system undergoes Michael addition with Lys49’s amine group. Saturation of this system abolishes activity [2] [6].
  • Chlorophenyl Groups: The dichlorinated aromatic moiety enhances membrane permeability and hydrophobic interactions near the LIR-binding pocket [1].
  • Linker Optimization: The tetrahydropyran linker balances solubility and spatial orientation for optimal Lys49 engagement [2].

Implications for Therapeutic Development

DC-LC3in-D5 represents a pioneering approach to inhibit autophagy via direct covalent targeting of LC3B, distinct from lysosomal inhibitors like chloroquine. Its mechanism validates the LIR interface as druggable for diseases involving aberrant autophagy, including cancer, viral infections (e.g., HCV), and neurodegenerative disorders [1] [3]. However, its covalent mechanism necessitates rigorous selectivity profiling to mitigate off-target risks—a challenge addressed by its favorable ABPP data [2] [7].

Properties

Product Name

DC-LC3in-D5

IUPAC Name

5-(2,3-dichlorophenyl)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one

Molecular Formula

C19H22Cl2N2O3

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2

InChI Key

IYDBJXOPTZDWCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.